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Aluminium methacrylate

Cat. No.: B1615735
CAS No.: 21828-44-4
M. Wt: 282.22 g/mol
InChI Key: MFPROKIABJECGK-UHFFFAOYSA-K
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Description

Historical Context and Evolution of Research on Organoaluminum Compounds in Polymer Chemistry

The field of organoaluminum chemistry dates back to 1859, but these compounds remained relatively obscure until the mid-20th century. wikipedia.orgnumberanalytics.com A pivotal moment arrived in the 1950s when Karl Ziegler and his team discovered a method for the direct synthesis of trialkylaluminum compounds. wikipedia.org This breakthrough had a revolutionary impact on polymer chemistry, as these organoaluminum compounds were found to be essential components of catalysts for olefin polymerization. wikipedia.orgnumberanalytics.com This line of research led to the development of Ziegler-Natta catalysts, typically composed of a transition metal and an organoaluminum compound, which enabled the synthesis of stereoregular polymers and earned Ziegler a Nobel Prize. wikipedia.orgnumberanalytics.com

Initially, research focused on using organoaluminum compounds, such as triethylaluminum, as co-catalysts in the production of polyolefins like polyethylene (B3416737) and polypropylene. numberanalytics.comias.ac.in Their role was crucial in processes like the 'aufbaureaktion' (growth reaction), which allowed for the production of long-chain alkenes and alcohols. ias.ac.inresearchgate.net Over time, the scope of research expanded significantly. Scientists began to explore organoaluminum compounds not just as catalysts but also as initiators for various polymerization reactions and as precursors for creating advanced materials. numberanalytics.comresearchgate.net This evolution led to investigations into their use for the controlled polymerization of monomers like methyl methacrylate (B99206), epoxides, and cyclic esters, aiming to produce polymers with specific molecular weights and narrow distributions. researchgate.netacs.org

Era Key Development in Organoaluminum Polymer Chemistry Significance
1859 First synthesis of an organoaluminum compound. wikipedia.orgnumberanalytics.comMarks the beginning of organoaluminum chemistry.
1950s Discovery of direct synthesis of trialkylaluminum compounds by Karl Ziegler. wikipedia.orgPaved the way for large-scale industrial applications.
1953 Development of Ziegler-Natta catalysts for olefin polymerization. numberanalytics.comias.ac.inRevolutionized the polymer industry, enabling the production of high-density polyethylene and stereoregular polymers. numberanalytics.comnumberanalytics.com
1980s Discovery of methylaluminoxane (B55162) (MAO) as a highly effective co-catalyst. researchgate.netActivated a new generation of single-site catalysts (metallocenes), allowing for better control over polymer structure and properties. researchgate.net
2000s-Present Use of organoaluminum compounds as initiators for controlled/living polymerization and precursors for hybrid materials. researchgate.netnumberanalytics.comShift towards creating well-defined, functional polymers and advanced materials with tailored properties for high-tech applications. numberanalytics.com

Significance of Aluminium Methacrylate within the Broader Field of Metal-Containing Polymers and Hybrid Materials

This compound holds a unique position in the field of metal-containing polymers and hybrid materials. Unlike materials where metallic particles are simply blended with a polymer, this compound allows for the incorporation of the metal atom directly into the polymer structure through a covalent or ionic bond. researchgate.net This molecular-level integration is key to creating true organic-inorganic hybrid materials with synergistic properties that surpass those of their individual components.

The significance of this compound lies in its function as a "hybrid monomer." When copolymerized with conventional organic monomers like vinyl acetate, ethyl acrylate (B77674), or methyl methacrylate, it introduces aluminum centers into the polymer backbone. researchgate.net This incorporation can dramatically alter the properties of the resulting polymer, enhancing thermal stability, mechanical strength, and adhesive properties. aip.org For instance, the presence of the metal can create crosslinking points, leading to materials with improved durability.

Recent research has demonstrated the synthesis of novel aluminum-methyl-methacrylate (Al-MMA) hybrid thin films using advanced techniques like three-precursor molecular layer deposition (MLD). aip.orgresearchgate.net This method allows for the growth of highly conformal and stable films with a precise thickness, which is difficult to achieve with traditional methods. aip.orgaip.org Such hybrid films are sought after for applications in protective coatings, solar cells, sensors, and battery components due to their combination of durability, flexibility, and good adhesion. aip.org The ability to form these integrated hybrid materials makes this compound a valuable compound for moving beyond simple polymer composites to more sophisticated, functional materials. researchgate.net

Scope and Research Objectives for Advanced this compound Systems

The primary research objective for advanced systems involving this compound is to design and synthesize novel hybrid materials with precisely controlled structures and functionalities. numberanalytics.comaip.org This involves exploring new synthesis techniques and understanding the relationship between the material's composition and its ultimate performance.

A major area of focus is the development of thin films and coatings. numberanalytics.comaip.org Researchers are using methods like molecular layer deposition (MLD) to create Al-MMA hybrid films. aip.orgresearchgate.net The objectives here are to achieve uniform film growth, control film thickness at the angstrom level, and ensure stability in ambient conditions. aip.org A key goal is to expand the library of available materials by developing new multi-precursor MLD processes that can incorporate acrylates like MMA, which are challenging to use in conventional two-precursor systems. aip.org

Another significant research direction is the synthesis of copolymers. researchgate.net Studies focus on the copolymerization of aluminium (III) methacrylate with various vinyl monomers to understand and control the reaction kinetics. researchgate.net A key objective is to manage the reactivity differences between the metallic and organic monomers to ensure the desired level of incorporation and a homogenous final product. researchgate.net By tuning the copolymer composition, researchers aim to tailor the material's properties for specific applications, such as adhesives or specialty plastics.

Future research aims to leverage these advanced this compound systems for a range of applications:

Electronics and Photonics: Developing new materials for use as dielectrics, protective coatings, or components in optical devices. numberanalytics.comnumberanalytics.com

Catalysis: Utilizing the aluminum centers within the polymer structure as catalytic sites for chemical reactions. numberanalytics.comamericanelements.com

Energy Storage: Creating more stable and efficient components for batteries and other electrochemical devices. aip.org

Research Area Primary Objective Methodology/Approach Potential Application
Hybrid Thin Films Synthesize highly conformal and stable inorganic-organic films with precise thickness control. aip.orgaip.orgMolecular Layer Deposition (MLD) using multiple precursors, including Trimethylaluminum (B3029685) and MMA. aip.orgresearchgate.netProtective coatings, solar cells, sensors, battery components. aip.org
Copolymer Synthesis Control reaction kinetics and monomer incorporation to create tailored copolymers. researchgate.netPseudo-dispersion copolymerization of Aluminium (III) methacrylate with vinyl monomers (VAc, EA, MMA). researchgate.netHigh-performance adhesives, specialty polymers with enhanced thermal stability.
Advanced Nanomaterials Develop new nanoparticles and nanostructured materials with unique properties. numberanalytics.comnumberanalytics.comCatalysis and precursor-based synthesis methods. numberanalytics.comnumberanalytics.comCatalysts, electronics, energy storage and conversion technologies. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15AlO6 B1615735 Aluminium methacrylate CAS No. 21828-44-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

aluminum;2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H6O2.Al/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPROKIABJECGK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15AlO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890792
Record name 2-Propenoic acid, 2-methyl-, aluminum salt (3:1)
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Molecular Weight

282.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21828-44-4
Record name 2-Propenoic acid, 2-methyl-, aluminum salt (3:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, aluminum salt (3:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Propenoic acid, 2-methyl-, aluminum salt (3:1)
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Record name Aluminium methacrylate
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Synthetic Pathways and Precursor Chemistry

Synthesis of Aluminium Methacrylate (B99206) Precursors and Monomers

The foundation of aluminum methacrylate chemistry lies in the synthesis of its fundamental building blocks. These precursors are crucial for subsequent polymerization and material fabrication processes.

The synthesis of metal-containing monomers, such as silver methacrylate, provides a template for understanding how metal ions can be incorporated into a polymer structure. iaea.org Typically, this involves the reaction of a metal salt with methacrylic acid or its derivatives. For instance, silver methacrylate has been synthesized and subsequently polymerized using gamma radiation as an initiator. iaea.org Spectroscopic methods are essential for confirming the structural changes and the coordination of the metal within the polymer. iaea.org

Similarly, the creation of other metal-containing methacrylate monomers, like those involving cadmium, utilizes polymerizable ligands such as methacrylic acid and 1-vinylimidazole. scispace.com These monomers can then be used in polymerization processes to create ion-imprinted polymers with specific metal-binding properties. scispace.com The synthesis often involves dissolving the metal salt and ligands in a suitable solvent, followed by crystallization to obtain the monomer complex. scispace.com

The development of novel sulfur-containing methacrylate monomers, while not directly involving aluminum, highlights the broader strategies for creating functional monomers that can bond to metals and alloys. researchgate.net These syntheses often involve multi-step reactions to introduce specific functional groups onto the methacrylate backbone. researchgate.net

Aluminum alkyls play a pivotal role in the polymerization of methacrylates. They can act as initiators or catalysts, influencing the polymerization process and the properties of the resulting polymer. Homogeneous metallocene catalysts activated by aluminum alkyls (AlR₃) can induce coordination polymerization of methyl methacrylate (MMA), although sometimes with lower efficiency compared to other catalyst systems. mdpi.com For example, triisobutylaluminum (B85569) (TIBA) has been used to activate lanthanocene catalysts for the polymerization of MMA. mdpi.com

Furthermore, aluminum alkyls, in combination with ligands like phosphines, have been explored for the polymerization of acrylates and methacrylates. helsinki.fi These systems can provide good control over the polymerization under mild reaction conditions, allowing for the tailoring of the polymer's molecular weight. helsinki.fi The interaction between the aluminum alkyl and the ligand is crucial for the catalytic activity. helsinki.fi

In the context of ring-opening polymerization of cyclic esters like lactide, salicylaldiminato aluminum complexes have emerged as versatile catalysts. mdpi.com These "half-SALEN" complexes are less coordinatively saturated than their traditional counterparts, making them potentially more active. mdpi.com The synthesis of these complexes is straightforward and allows for easy modification of the ligand structure to tune the catalyst's performance. mdpi.com The polymerization mechanism involves the coordination of the monomer to the aluminum center, followed by insertion into the metal-alkoxide bond. mdpi.com

A significant advancement in the synthesis of aluminum-containing methacrylate materials is the development of a three-precursor Molecular Layer Deposition (MLD) process. aip.orgresearchgate.net This technique allows for the growth of conformal hybrid inorganic-organic thin films with precise thickness control. aip.orgresearchgate.net In a typical process for an aluminum-methyl methacrylate (Al-MMA) hybrid film, three precursors are used sequentially: trimethylaluminum (B3029685) (TMA), ethanolamine (B43304) (EA), and methyl methacrylate (MMA). aip.orgresearchgate.net

This method results in a film with a growth rate of approximately 3.5 Å per cycle within a specific temperature window, typically between 100 and 130 °C. aip.orgresearchgate.net The reaction proceeds through a series of self-limiting surface reactions. Infrared spectroscopy and X-ray photoelectron spectroscopy have been used to elucidate the reaction pathway, identifying it as a non-zwitterionic aminoacrylate reaction. researchgate.netaip.org This three-precursor approach expands the possibilities for designing MLD films with tailored properties. researchgate.netaip.org

Table 1: MLD Process Parameters for Al-MMA Hybrid Film

ParameterValueReference
PrecursorsTrimethylaluminum (TMA), Ethanolamine (EA), Methyl Methacrylate (MMA) aip.orgresearchgate.net
Deposition Temperature110 °C aip.orgresearchgate.net
MLD Window100 - 130 °C aip.orgresearchgate.net
Growth Per Cycle (GPC)3.5 Å/cycle aip.orgresearchgate.net

Functionalization Strategies for Aluminium-Containing Methacrylate Systems

Functionalization is a key strategy for modifying the properties of materials. In the context of aluminum and methacrylates, this can involve modifying aluminum surfaces or incorporating functional groups into polymer chains.

The surface of aluminum and its alloys can be functionalized with methacrylate monomers to improve properties such as adhesion and corrosion resistance. mdpi.comresearchgate.net One approach involves a "pseudotransesterification" treatment where a methyl methacrylate monomer covalently bonds to a pre-hydroxylated aluminum surface. mdpi.comresearchgate.net This leaves a terminal double bond that facilitates subsequent radical polymerization, leading to the growth of a poly(methyl methacrylate) (PMMA) film. mdpi.comresearchgate.net This method results in more compact and thicker coatings compared to those formed without the initial functionalization step. mdpi.comresearchgate.net

Another strategy for modifying aluminum surfaces is through surface-initiated atom transfer radical polymerization (SI-ATRP). researchgate.net This technique allows for the growth of well-defined polymer brushes from the surface. For example, polyelectrolytes based on quaternized N,N-dimethylaminoethyl methacrylate have been grafted from a textured aluminum surface to create superhydrophilic coatings. researchgate.net

The functionalization of oxide-passivated aluminum nanoparticles (nAl) with acrylic monomers like 3-methacryloxypropyltrimethoxysilane (MPS) has also been investigated. dtic.mil This surface modification aims to improve the nanoparticles' compatibility with various solvents and polymer matrices. dtic.mil The attachment of these monomers occurs through the formation of bonds with the alumina (B75360) surface layer of the nanoparticles. dtic.mil

Table 2: Monomers for Surface Functionalization of Aluminum

MonomerFunctionalization MethodSubstrateReference
Methyl Methacrylate (MMA)Pseudotransesterification & Radical PolymerizationAluminum Alloy mdpi.comresearchgate.net
Quaternized N,N-dimethylaminoethyl methacrylateSurface-Initiated Atom Transfer Radical Polymerization (SI-ATRP)Textured Aluminum researchgate.net
3-methacryloxypropyltrimethoxysilane (MPS)GraftingAluminum Nanoparticles dtic.mil

Aluminum alkoxides are effective initiators for the ring-opening polymerization of l-lactide. scilit.comacs.orgresearchgate.net By using a functional initiator, such as one derived from hydroxyethyl (B10761427) methacrylate (HEMA), it is possible to synthesize poly(l-lactide) (PLLA) chains with a polymerizable methacrylate group at one end. scilit.comresearchgate.netscispace.comehu.eus These end-functionalized macromonomers can then be used in subsequent polymerization reactions to create graft copolymers. researchgate.net

The polymerization is typically carried out in a solvent like toluene (B28343) at elevated temperatures and proceeds in a living manner, allowing for control over the molecular weight of the PLLA chains. researchgate.net The use of mono- and trihydroxyethyl methacrylate-aluminum alkoxides as initiators has been explored. researchgate.net However, side reactions, such as changes in the structure of the chain end-groups and radical polymerization of the functionalized macromonomers, can occur, particularly with low molecular weight prepolymers. researchgate.net

Polymerization Mechanisms and Kinetic Studies

Lewis Pair Polymerization (LPP) Mediated by Binuclear Aluminium Complexes

Lewis pair polymerization (LPP) has emerged as a powerful technique for the polymerization of polar vinyl monomers, offering high activity and control under mild conditions. researchgate.net This approach utilizes a combination of a Lewis acid and a Lewis base that work synergistically to activate the monomer and initiate polymerization. researchgate.net

Bimetallic aluminum complexes have been designed and synthesized to act as potent Lewis acids in LPP. rsc.orgrsc.org For example, the complex [Al(mbmp)Me]2, which incorporates the 2,2′-methylenebis(6-tert-butyl-4-methylphenol) (mbmpH2) ligand, has demonstrated significant efficacy. rsc.orgrsc.org When combined with Lewis bases like phosphines and carbenes, these bimetallic aluminum complexes form frustrated Lewis pairs that can rapidly polymerize methyl methacrylate (B99206) (MMA) at room temperature in toluene (B28343). rsc.org The bimetallic nature of the Lewis acid is believed to contribute to a synergistic effect, leading to enhanced catalytic performance. rsc.orgrsc.org This is in contrast to some monomeric organoaluminum/Lewis base systems where a 2:1 molar ratio of Lewis acid to Lewis base is required for efficient MMA polymerization. rsc.org The stability of these bimetallic complexes is also noteworthy, as the more saturated coordination environment makes them less sensitive to moisture compared to their three-coordinate monomeric counterparts. rsc.org The choice of both the Lewis acid and Lewis base is critical, as their relative acidity and basicity, as well as steric factors, influence the polymerization of different monomers like MMA and n-butyl acrylate (B77674) (nBA). rsc.orgrsc.org For instance, the polymerization of nBA requires a weaker Lewis acid and a stronger Lewis base compared to MMA. rsc.org

A significant advantage of using bimetallic organoaluminum complexes in LPP is the excellent control achieved over the polymer's molecular weight and polydispersity. rsc.org For example, the polymerization of MMA using the [Al(mbmp)Me]2/PCy3 system yielded poly(methyl methacrylate) with a high molecular weight (Mn = 14,500 g/mol ) and a narrow molecular weight distribution (Mw/Mn = 1.1). rsc.org This level of control is superior to that observed with corresponding monomeric aluminum Lewis acids. rsc.org

The living nature of LPP has been demonstrated through chain-extension experiments and detailed analysis of the polymer chain ends. researchgate.net This controlled characteristic allows for the synthesis of well-defined diblock copolymers. researchgate.net Furthermore, LPP has been successfully applied to the polymerization of challenging monomers like semifluorinated methacrylates (SFMAs), which are difficult to polymerize using conventional methods. acs.org The use of a strongly nucleophilic N-heterocyclic carbene (ItBu) as the Lewis base and a sterically encumbered methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) [MeAl(BHT)2] as the Lewis acid has enabled the synthesis of ultrahigh-molecular-weight semifluorinated polymethacrylates (Mn up to 1300 kg/mol ) with very low dispersities (Đ = 1.01–1.10). acs.org

The following table summarizes the performance of a specific LPP system in MMA polymerization:

Catalyst SystemMonomerTemperature (°C)TOF (h⁻¹)Mn ( g/mol )Mw/MnReference
[Al(mbmp)Me]₂/PCy₃MMA25240014,5001.1 rsc.org

Controlled Radical Polymerization Techniques for Aluminium Methacrylate Systems

Controlled radical polymerization (CRP) techniques have become powerful tools for synthesizing well-defined polymers with predetermined molecular weights, low dispersity, and complex architectures. These methods are particularly relevant for methacrylate monomers, where the control over the polymerization process allows for the creation of advanced materials.

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used CRP method that enables the synthesis of polymers with controlled structures. wikipedia.org It is a reversible-deactivation radical polymerization where the deactivation of radical species typically involves a reversible atom or group transfer catalyzed by a transition-metal complex. wikipedia.org The process relies on a dynamic equilibrium between active, propagating radicals and dormant species, which are typically alkyl halides. cmu.edu This equilibrium keeps the concentration of active radicals low, thereby minimizing termination reactions and allowing for controlled chain growth. cmu.edu

The key components of an ATRP system include the monomer, an initiator with a transferable halogen atom, and a catalyst system, which consists of a transition metal salt (commonly copper, iron, or ruthenium) and a ligand. mdpi.com ATRP is advantageous because it is tolerant to a wide variety of functional groups in the monomer and allows for the preparation of polymers with complex architectures like star polymers and block copolymers. wikipedia.orgacs.org

While the direct ATRP of a monomer named "this compound" is not extensively documented, the principles of ATRP are broadly applied to various methacrylate monomers. For instance, research on the ATRP of methacrylic acid (MAA) and acrylic acid (AA) highlights the challenges and strategies for polymerizing acidic monomers. acs.orgresearchgate.net Issues such as the monomer's coordination to the copper catalyst and intramolecular side reactions can be overcome by carefully adjusting the catalyst system, initiator, and polymerization conditions. acs.orgresearchgate.net In some advanced ATRP methods, like electrochemically-mediated ATRP (eATRP), aluminum has been used as a cost-effective sacrificial anode in the electrochemical cell. researchgate.net

The kinetics of ATRP can be complex, as they are influenced by all components in the reaction medium, including the solvent. cmu.edu The ATRP equilibrium constant (K_ATRP) can change significantly with the polarity of the solvent. wikipedia.org For example, switching the reaction medium from pure methyl acrylate to pure dimethyl sulfoxide (B87167) can alter the K_ATRP value by several orders of magnitude. wikipedia.org

Table 1: Key Components and Features of ATRP

Component/Feature Description Role in Polymerization
Monomer A wide variety of monomers with different chemical functionalities can be used. The repeating unit of the polymer chain.
Initiator Typically an alkyl halide with a labile carbon-halogen bond. Determines the number of growing polymer chains.
Catalyst A transition metal complex (e.g., Cu, Fe) that cycles between oxidation states. Catalyzes the reversible activation and deactivation of polymer chains.
Dormant Species Polymer chains with a terminal halogen atom (P-X). The majority species in the equilibrium, preventing termination.
Active Species Propagating radical chains (P•). The minority species that adds monomer units.
Control Low polydispersity (Đ ≈ 1.05-1.2) and predictable molecular weight. Achieved by maintaining a low concentration of active radicals.

| Versatility | Allows for synthesis of block copolymers, star polymers, and other complex architectures. | The halogen end-group allows for post-polymerization modification. wikipedia.org |

Photo-induced radical polymerization is a method that utilizes light, typically in the UV range, to initiate polymerization. researchgate.netnih.gov This technique offers distinct advantages, including spatial and temporal control over the initiation process, rapid reaction times at ambient temperatures, and low energy consumption. researchgate.net The process generally involves a photoinitiator that absorbs light and generates radicals, which then initiate the polymerization of monomers like methacrylates. nih.gov

UV irradiation has been effectively used as an initiator for creating stabilized aluminum nanoparticles (NPs). nih.gov In one approach, poly(methyl methacrylate) (PMMA) is used as a capping material for aluminum nanoparticles. nih.govacs.org While these PMMA-capped Al NPs are relatively stable, their reactivity can be triggered by exposure to UV light. UV exposure can lead to the degradation of the PMMA polymer cap, primarily through main chain scission, which in turn allows access to the reactive aluminum core. acs.org This is particularly relevant for applications such as hydrogen generation, where the aluminum reacts with water or base after the protective polymer layer is compromised. nih.gov

Kinetic studies on these Al-PMMA nanocomposites show a significant increase in the rate of hydrogen evolution upon reaction with a base after UV irradiation. nih.gov

Table 2: Kinetic Data for Hydrogen Emission from Al-PMMA Samples

Sample Condition Initial Rate of H₂ Production (min⁻¹) Time for Half H₂ Volume (t₁/₂) (min)
Unphotolyzed 0.3 > 2.0

Data derived from studies on PMMA-capped aluminum nanoparticles. nih.gov

The kinetics of the photopolymerization process itself can be monitored using techniques like photo-differential scanning calorimetry (photo-DSC). mdpi.com Studies on epoxy-acrylate systems modified with various methacrylate monomers reveal that the type of methacrylate can influence the polymerization rate. Short-chain methacrylates can reduce the reaction rate, allowing the process to proceed in a more controlled manner and achieve higher monomer conversion. mdpi.com

In Situ Polymerization for Composite Material Fabrication

In situ polymerization is a powerful technique for fabricating composite materials where the polymer matrix is formed directly in the presence of a filler or reinforcing phase. scielo.br This method often leads to a more homogeneous dispersion of the filler within the polymer and can enhance the interfacial adhesion between the two components. scielo.br This technique has been successfully employed to create composites using methacrylate monomers and aluminum-based materials. mdpi.comresearchgate.net

A notable example is the fabrication of poly(butyl methacrylate) (PBMA) nanostructures through the in situ free radical polymerization of the butyl methacrylate (BMA) monomer within the pores of anodic aluminum oxide (AAO) templates, which act as nanoreactors. mdpi.comnih.govcsic.es This approach allows for the creation of well-defined polymer nanopillars with controlled aspect ratios. mdpi.comnih.gov

Kinetic analysis of this process, performed using differential scanning calorimetry (DSC) and proton nuclear magnetic resonance (¹H-NMR), reveals that polymerization within the AAO nanoconfinement exhibits different behavior compared to bulk polymerization. mdpi.comnih.gov The reaction starts earlier and proceeds faster in confinement. mdpi.com

Table 3: Kinetic Parameters of BMA Free Radical Polymerization (FRP) at 60 °C

Polymerization Condition Induction Time (t_ind) (min) Total Reaction Time (t_tot) (min) Average Reaction Enthalpy (ΔH) (J/g)
Bulk ~15 ~90 -
AAO Confinement (300 nm) ~10 ~80 165 ± 16
AAO Confinement (60 nm) <10 ~60 165 ± 16
AAO Confinement (35 nm) <10 ~45 165 ± 16

Data derived from DSC analysis of in situ polymerization in AAO nanoreactors. mdpi.com

The molecular weight of the resulting PBMA is high enough to maintain its properties, though slightly lower than that obtained in bulk polymerization. nih.gov Similarly, in situ polymerization has been used to synthesize composites of PMMA with aluminum carbide (Al₄C₃) fillers. researchgate.net Characterization showed that as more Al₄C₃ is incorporated, the thermal resistance of the composite increases. researchgate.net Another application involves the in situ polymerization of acrylic resins to bond anodized aluminum sheets with glass-fiber composites, creating fiber-metal laminates with strong interfacial covalent bonds. whiterose.ac.uk

Polymerization Mediated by Homometallic and Heterobimetallic Aluminium Complexes

The polymerization of methacrylate monomers can be effectively mediated by specific organometallic catalysts, including homometallic and heterobimetallic aluminium complexes. mdpi.com This approach has been used to synthesize unique macromolecular structures from monomers like glycidyl (B131873) methacrylate (GMA). nih.govmdpi.comcsic.es

A combined polymerization process using two different types of aluminium complexes as catalysts can produce nano-sized macromolecular assemblies of poly(glycidyl methacrylate) (PGMA). mdpi.com The process typically involves a two-step strategy:

Initial reaction of the GMA monomer with a homometallic aluminium catalyst, such as [AlMe₂OAr]. mdpi.com

Subsequent addition of a heterobimetallic aluminate complex, like [LiAlMe₃OAr] or [KAlMe₃OAr], to continue the polymerization. mdpi.com

This combined catalysis results in the formation of soft nanoassemblies with hydrodynamic sizes ranging from 10 to 40 nm. mdpi.comnih.gov These nanoparticles adopt a thin disk shape when deposited on a flat surface. mdpi.com

Rheological studies of these PGMA nanoassemblies show that they behave as un-entangled polymers, exhibiting Zimm-like dynamics characteristic of structures like dendrimers and soft colloids. mdpi.comnih.gov The analysis of their viscoelastic properties indicates an intermediate fragility, suggesting a very effective and compact packing of the macromolecular assemblies. mdpi.com

Table 4: Catalysts and Resulting Polymer Characteristics in GMA Polymerization

Homometallic Catalyst Heterobimetallic Catalyst Resulting Polymer Hydrodynamic Size (nm) Key Rheological Feature
[AlMe₂OAr] [LiAlMe₃OAr] cPGMA1 10-40 Zimm-like dynamics mdpi.comnih.gov
[AlMeClOAr] [LiAlMe₃OAr] cPGMA2 10-40 Un-entangled behavior mdpi.comnih.gov
[AlMe₂OAr] [KAlMe₃OAr] cPGMA3 10-40 Intermediate fragility mdpi.com

Catalyst systems used in the combined polymerization of glycidyl methacrylate. mdpi.com OAr represents {2,6-(CHPh₂)₂-4-tBu-C₆H₂O}.

This catalytic approach demonstrates a sophisticated method for controlling polymer architecture at the nanoscale, yielding materials with distinct rheological and morphological properties. mdpi.comcsic.es

Advanced Characterization Methodologies for Aluminium Methacrylate Systems

Thermal Analysis Techniques for Material Stability and Transitions

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. acs.orglucideon.com For aluminium methacrylate (B99206), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining its thermal stability, decomposition pathway, and phase transitions. labmanager.comctherm.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. ctherm.com This provides quantitative information about decomposition temperatures, the composition of multi-component systems, and the thermal stability of the material. resolvemass.ca The TGA curve for aluminium methacrylate would be expected to show mass loss steps corresponding to the loss of adsorbed water, followed by the decomposition of the methacrylate ligands at higher temperatures, ultimately leaving a residue of aluminium oxide (Al₂O₃). The thermal stability of poly(methyl methacrylate) can be enhanced by the inclusion of additives like layered metal hydroxides or nanoparticles. acs.org

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. labmanager.com It is used to detect thermal events such as melting, crystallization, glass transitions (Tg), and chemical reactions (e.g., polymerization, curing, or decomposition). lucideon.comresolvemass.ca For a polymeric system based on this compound, DSC could identify the glass transition temperature, which is a critical parameter for defining its mechanical properties. For the monomer, DSC would show the heat released during polymerization (an exothermic peak).

Table 4: Summary of Thermal Analysis Data for Methacrylate-Based Systems Use the interactive controls to view and filter the data.

TechniqueParameter MeasuredTypical Event for this compound SystemsTemperature Range (°C)Significance
TGAMass Loss (%)Dehydration (Loss of water)~50 - 150Quantifies moisture content.
TGAMass Loss (%)Decomposition of methacrylate ligands~250 - 500Indicates thermal stability and decomposition pathway. acs.org
TGAResidual Mass (%)Formation of Aluminium Oxide (Al₂O₃)> 600Confirms stoichiometry and final decomposition product.
DSCHeat Flow (mW)Glass Transition (Tg)Variable (e.g., ~105 for PMMA)Defines the transition from a rigid to a rubbery state in polymeric systems. acs.org
DSCHeat Flow (mW)Polymerization (Exotherm)Variable (depends on initiator)Measures the heat of reaction for curing/polymerization. mdpi.com
DSCHeat Flow (mW)Decomposition (Endo/Exotherm)~250 - 500Characterizes the energetics of thermal degradation.

Thermogravimetric Analysis (TGA) for Decomposition Profiles

Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. wikipedia.org For this compound and its composites, TGA provides insights into decomposition kinetics, the effect of various atmospheres on stability, and the quantification of residual components like fillers. youtube.com

The TGA thermogram, a plot of mass versus temperature, shows distinct steps corresponding to different decomposition events. For example, the decomposition of poly(methyl methacrylate) (PMMA) shows a characteristic profile that can be altered by the incorporation of metal methacrylates. In the case of PVC, a multi-stage decomposition is observed, which can be analyzed to understand the underlying chemical processes. youtube.com By coupling TGA with techniques like Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Mass Spectrometry (TGA-MS), the gaseous products evolved during decomposition can be identified, providing a more detailed understanding of the degradation mechanism. youtube.com

Key Parameters from TGA Data for this compound Systems:

ParameterDescriptionSignificance
Onset Decomposition Temperature (Tonset) The temperature at which significant mass loss begins.Indicates the initiation of thermal degradation and the upper limit of the material's thermal stability.
Peak Decomposition Temperature (Tpeak) The temperature at which the rate of mass loss is maximum.Represents the point of most rapid decomposition.
Residual Mass The percentage of the initial mass remaining at the end of the analysis.Can indicate the presence of inorganic fillers or char formation.
Decomposition Steps The number of distinct mass loss stages in the thermogram.Suggests a multi-step degradation process, with each step corresponding to the breakdown of different components.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orghitachi-hightech.com This method is widely used to study thermal transitions such as melting, crystallization, and glass transitions in materials like this compound and its polymer systems. wikipedia.orgmdpi.com

In a typical DSC experiment, the sample and a reference material are subjected to a controlled temperature program. wikipedia.org The resulting DSC curve reveals endothermic (heat absorbing) and exothermic (heat releasing) events. For polymers containing this compound, DSC can identify the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more flexible, rubbery state. nih.gov This is observed as a step-like change in the baseline of the DSC signal. wikipedia.org

Melting and crystallization are observed as peaks on the DSC curve. Melting is an endothermic process, appearing as a peak pointing downwards, while crystallization is exothermic, with a peak pointing upwards. youtube.com The area under these peaks is proportional to the enthalpy of the transition, providing quantitative information about the energy involved. For aluminium-based alloys and composites, DSC is instrumental in studying solid-state reactions like precipitation and dissolution of phases. researchgate.net

The thermal history of a material significantly influences its DSC profile. For example, the DSC curve of an amorphous plastic like polyethylene (B3416737) terephthalate can show a glass transition, cold crystallization, and melting upon heating. youtube.com By analyzing the number, size, and temperature of these peaks, researchers can gain a "fingerprint" of the material's thermal history and processing conditions. mdpi.com

Thermal Events Detectable by DSC in this compound Systems:

Thermal EventDescriptionDSC Signal
Glass Transition (Tg) A reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state.A step-like change in the heat flow baseline.
Crystallization (Tc) The process where a disordered, amorphous solid becomes an ordered, crystalline solid.An exothermic peak.
Melting (Tm) The transition from a solid to a liquid state.An endothermic peak.
Curing/Polymerization Chemical reactions leading to the formation of a polymer network.An exothermic peak.
Decomposition The chemical breakdown of the material.Can be either an endothermic or exothermic event.

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface and internal structure of materials containing this compound, providing critical information about their morphology and composition at various scales.

Scanning Electron Microscopy (SEM) for Surface and Cross-Sectional Analysis

Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution images of a sample's surface topography and composition. secat.net It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the electron-sample interactions. metengr.cominnovaltec.com SEM is widely used for the analysis of materials containing this compound to examine surface features, fracture surfaces, and the distribution of different phases. metengr.comresearchgate.net

The high magnification and depth of field of SEM allow for detailed examination of surface morphology, including roughness and the presence of particles or defects. metengr.com In composites, SEM can reveal the interaction between the this compound component and the polymer matrix. For instance, a rough fracture surface can indicate good interaction and energy absorption, suggesting improved mechanical properties. researchgate.net

In addition to imaging, SEM can be equipped with Energy Dispersive X-ray Spectroscopy (EDS or EDX), which allows for elemental analysis of the sample. wur.nl This capability is crucial for identifying the chemical composition of different features on the surface and for creating elemental maps that show the distribution of elements like aluminium. wur.nl

Information Obtainable from SEM Analysis of this compound Systems:

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides extremely high-resolution images of the internal structure of a material at the nanoscale. youtube.com It operates by transmitting a beam of electrons through an ultra-thin specimen. youtube.comyoutube.com For systems containing this compound, TEM is invaluable for analyzing the nanostructure, including the size, shape, and distribution of nanoparticles, as well as the crystalline structure of the material. mdpi.com

TEM can reveal details about the dispersion of aluminium-containing phases within a polymer matrix, which is critical for understanding the properties of nanocomposites. It can also be used to identify crystal defects, such as stacking faults, which can influence the material's mechanical and electronic properties. youtube.com In-situ TEM straining experiments allow for the direct observation of microstructural changes during deformation, providing insights into the mechanisms of plasticity and fracture. nih.gov

The high resolution of TEM enables the visualization of atomic lattices, making it possible to study the crystallographic orientation of different domains within the material. mdpi.com This level of detail is crucial for understanding the structure-property relationships in advanced materials.

Nanostructural Features Analyzed by TEM in this compound Systems:

FeatureDescription
Particle Size and Distribution Measurement of the size and spatial arrangement of nanoparticles or other nanoscale features.
Crystallinity and Crystal Structure Identification of crystalline and amorphous regions and determination of the crystal lattice structure.
Interfacial Analysis Examination of the interface between different phases, such as between a filler particle and the polymer matrix.
Defect Analysis Identification and characterization of crystal defects like dislocations and stacking faults.

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Studies

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface topography with nanoscale precision. jeremyjordan.meresearchgate.net It works by scanning a sharp tip attached to a cantilever across the surface and measuring the forces between the tip and the sample. jeremyjordan.me AFM is particularly useful for characterizing the surface of materials containing this compound, providing quantitative data on surface roughness and the morphology of surface structures. uj.ac.zacore.ac.uk

AFM can be operated in different modes, such as contact mode and tapping mode, to suit various sample types and to obtain different types of information. jeremyjordan.me In addition to topography, AFM can also probe other surface properties like adhesion and mechanical stiffness at the nanoscale. This makes it a valuable tool for studying the interfacial properties between different components in a composite material.

The data obtained from AFM can be used to calculate various surface parameters, such as root-mean-square (RMS) roughness, which provides a quantitative measure of the surface texture. core.ac.ukara-research.com These parameters are important for applications where surface finish and adhesion are critical.

Surface Properties Measured by AFM for this compound Systems:

PropertyDescription
Surface Topography Provides a 3D map of the surface with high vertical and lateral resolution.
Surface Roughness Quantifies the fine-scale variations in the height of the surface.
Phase Imaging Can provide information about variations in material properties, such as adhesion and viscoelasticity, across the surface.
Nanomechanical Properties Can be used to measure properties like hardness and elastic modulus at the nanoscale.

Rheological and Dynamic Mechanical Characterization

Rheological and dynamic mechanical analysis are essential for understanding the flow behavior and viscoelastic properties of materials containing this compound, particularly in polymer systems. These techniques provide critical information for processing and predicting the end-use performance of these materials.

Rheology is the study of the flow and deformation of matter. metu.edu.tr For polymer melts or solutions containing this compound, rheological measurements can determine properties like viscosity as a function of shear rate and temperature. scielo.br This information is crucial for optimizing processing conditions, such as in extrusion or injection molding.

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties of materials as a function of temperature, time, and frequency. specificpolymers.comtainstruments.com In a DMA experiment, a small, oscillating stress or strain is applied to the sample, and the resulting strain or stress is measured. specificpolymers.com This allows for the determination of the material's storage modulus (E' or G'), which represents its elastic behavior, and the loss modulus (E'' or G''), which represents its viscous behavior. specificpolymers.comtainstruments.com

The ratio of the loss modulus to the storage modulus is called tan delta (tan δ), which is a measure of the material's damping capacity. nih.govtainstruments.com The peak in the tan delta curve is often used to determine the glass transition temperature (Tg) of the material. nih.gov DMA is highly sensitive to changes in the molecular structure and morphology of polymers, making it an excellent tool for studying the effects of incorporating this compound into a polymer matrix. specificpolymers.com

Viscoelastic Properties Determined by DMA for this compound Systems:

PropertySymbolDescription
Storage Modulus E' or G'A measure of the elastic response of the material; its ability to store energy.
Loss Modulus E'' or G''A measure of the viscous response of the material; its ability to dissipate energy as heat.
Tan Delta tan δThe ratio of the loss modulus to the storage modulus (E''/E' or G''/G'); a measure of damping.
Glass Transition Temperature TgThe temperature at which the material transitions from a glassy to a rubbery state, often identified as the peak of the tan δ curve.

Viscoelastic Response and Dynamic Moduli Determination

The viscoelastic behavior of polymeric materials like this compound is critical for understanding their mechanical performance, processing characteristics, and long-term stability. Dynamic Mechanical Analysis (DMA) is a powerful technique used to probe the viscoelastic properties of materials by applying a sinusoidal stress and measuring the resultant strain. anton-paar.comwikipedia.orgtainstruments.com This allows for the determination of the storage modulus (G' or E'), which represents the elastic response, and the loss modulus (G'' or E''), which represents the viscous response. tainstruments.comanalytik.co.uk The ratio of the loss to the storage modulus gives the damping factor (tan δ), which is a measure of the energy dissipated as heat. tainstruments.comtainstruments.com

DMA can be performed over a range of temperatures and frequencies to identify key material transitions, such as the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more rubbery state. anton-paar.comwikipedia.org These transitions are crucial for defining the operational temperature range of the material. analytik.co.ukparalab.pt

Illustrative Data for a Generic Methacrylate System:

Temperature (°C)Storage Modulus (E') (GPa)Loss Modulus (E'') (GPa)tan δ
302.50.050.02
802.20.150.07
105 (Tg)0.50.81.6
1300.010.022.0

This table presents hypothetical data to illustrate the expected changes in dynamic moduli of a methacrylate polymer around its glass transition temperature. Actual values for this compound would require experimental determination.

Microrheological Studies of Polymer Blends

Microrheology is a technique that probes the local viscoelastic properties of a material by tracking the motion of embedded microscopic tracer particles. mdpi.com This method is particularly useful for characterizing complex fluids and soft materials, including polymer blends containing this compound. researchgate.netsemanticscholar.org By analyzing the Brownian motion of the tracer particles, one can extract the frequency-dependent storage (G') and loss (G'') moduli of the surrounding medium. mdpi.com

Impact of Molecular Weight and Composition on Rheological Behavior

The rheological properties of polymers, including this compound, are strongly influenced by their molecular weight and composition. tainstruments.comyoutube.com Higher molecular weight polymers generally exhibit higher viscosity and elasticity due to increased chain entanglements. tainstruments.comyoutube.comicm.edu.plhbfuller.com The relationship between zero-shear viscosity (η₀) and weight-average molecular weight (Mw) for linear polymers typically follows a power-law relationship, with a significant increase in the exponent above a critical entanglement molecular weight. tainstruments.comyoutube.com

The chemical composition of a methacrylate copolymer also plays a crucial role in determining its rheological behavior. nih.gov The introduction of different comonomers can alter chain flexibility, intermolecular interactions, and the glass transition temperature, all of which impact the flow properties of the material. nih.gov For instance, incorporating bulky side groups can increase chain stiffness and raise the viscosity.

Expected Trends in Rheological Properties:

PropertyEffect of Increasing Molecular WeightEffect of Incorporating a Rigid Comonomer
Zero-Shear ViscosityIncreasesIncreases
Elastic ModulusIncreasesIncreases
ProcessabilityDecreasesDecreases

This table outlines general trends and is not based on specific experimental data for this compound.

Surface and Interfacial Characterization

The performance of this compound in applications such as coatings, adhesives, and composites is highly dependent on its surface and interfacial properties.

Adhesion Studies at Polymer-Metal Interfaces

The adhesion of this compound to metal substrates is a critical factor in many applications. mdpi.commdpi.comacs.org Adhesion strength can be evaluated using various techniques, including pull-off tests, lap shear tests, and peel tests. mdpi.com The chemical and physical interactions at the polymer-metal interface govern the adhesion. bohrium.com For methacrylate-based systems, these interactions can include van der Waals forces, hydrogen bonding, and in some cases, covalent bonding between the polymer's functional groups and the metal oxide surface.

Surface treatments of the metal substrate, such as plasma treatment or the application of adhesion promoters, can significantly enhance the bond strength by modifying the surface chemistry and topography. mdpi.combohrium.com

Illustrative Adhesion Data for a Methacrylate Adhesive on Different Substrates:

SubstrateAdhesion Strength (MPa)
Untreated Aluminum5 - 10
Plasma-Treated Aluminum15 - 25
Steel8 - 15

This table provides typical ranges for methacrylate adhesives and is for illustrative purposes only. Specific values for this compound would need to be determined experimentally.

Inverse Gas Chromatography (IGC) for Surface Energy Determination

Inverse Gas Chromatography (IGC) is a powerful technique for characterizing the surface energy of solid materials, including polymers like this compound in powder or fiber form. acs.orgazom.comiesmat.compragolab.czsurfacemeasurementsystems.com In IGC, the material to be characterized is packed into a column, and a series of well-characterized probe molecules are injected. acs.orgazom.com By measuring the retention time of these probes, it is possible to determine the dispersive component of the surface energy and the specific (acid-base) interactions. acs.org

The surface energy is a key parameter that influences wetting, adhesion, and dispersibility of the material. Understanding the surface energy of this compound is therefore essential for formulating coatings, inks, and composites.

Zeta Potential Analysis for Colloidal Stability

For applications involving dispersions of this compound particles in a liquid medium, colloidal stability is of paramount importance. wyatt.comparticletechlabs.com Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion. analytik.co.ukwyatt.comparticletechlabs.com A high absolute zeta potential (typically > ±30 mV) indicates good stability, as the electrostatic repulsion between particles is sufficient to overcome the attractive van der Waals forces, thus preventing agglomeration. wyatt.comparticletechlabs.com

Zeta potential is typically measured as a function of pH, and the point at which the zeta potential is zero is known as the isoelectric point (IEP). particletechlabs.com At the IEP, the colloidal system is least stable. particletechlabs.com For materials like alumina (B75360), the zeta potential is positive at low pH and negative at high pH. researchgate.net The surface chemistry of this compound would determine its specific zeta potential profile.

General Stability Behavior Based on Zeta Potential:

Zeta Potential (mV)Colloidal Stability
0 to ±5Rapid coagulation or flocculation
±10 to ±30Incipient instability
±30 to ±40Moderate stability
±40 to ±60Good stability
> ±60Excellent stability

This table provides a general guide to interpreting zeta potential values in the context of colloidal stability. wyatt.comparticletechlabs.com

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a powerful non-destructive analytical technique fundamental to characterizing the crystalline structure of materials, including complex systems like this compound. wikipedia.orgbeloit.edu This methodology provides detailed information about the atomic arrangement within a crystal lattice, enabling the identification of crystalline phases, determination of lattice parameters, and assessment of the degree of crystallinity. wikipedia.orgbeloit.edu The technique is based on the principle of Bragg's Law, where a beam of X-rays interacts with the ordered planes of atoms in a crystal, causing the beam to diffract in specific directions. sabanciuniv.edu

The fundamental relationship in XRD is described by Bragg's Law:

nλ = 2d sin(θ)

Where:

n is an integer representing the order of diffraction.

λ is the wavelength of the incident X-ray beam.

d is the interplanar spacing between successive atomic planes in the crystal lattice.

θ is the angle of incidence (Bragg angle) at which constructive interference occurs.

By systematically varying the angle of incidence (θ) and recording the intensity of the diffracted X-rays, a unique diffraction pattern is generated. This pattern serves as a "fingerprint" for the crystalline material, as the peak positions (2θ angles) are directly related to the interplanar spacings (d-spacings) characteristic of the crystal structure. youtube.com

In the analysis of this compound, XRD is employed to elucidate its three-dimensional atomic structure. beloit.edu The resulting diffraction pattern reveals sharp peaks, the positions and intensities of which are used to identify the specific crystalline phase of the material. Each peak in the diffractogram corresponds to a specific set of crystal lattice planes, identified by Miller indices (hkl). youtube.com

Detailed Research Findings

Research into aluminium-based coordination polymers and metal-organic frameworks often utilizes XRD to confirm the crystalline structure. For a hypothetical crystalline phase of this compound, the XRD pattern would exhibit a series of diffraction peaks at specific 2θ angles. These peaks can be indexed to a particular crystal system (e.g., cubic, tetragonal, monoclinic) and the precise lattice parameters (a, b, c, α, β, γ) can be calculated from the peak positions.

For instance, studies on related aluminum compounds have identified distinct diffraction patterns. In pure, crystalline aluminum, which adopts a face-centered cubic (FCC) structure, prominent peaks are observed corresponding to the (111), (200), (220), and (311) crystallographic planes. ijstm.comresearchgate.net While this compound possesses a more complex structure, the principles of analysis remain the same. The presence of sharp, well-defined peaks in its XRD pattern would be indicative of a highly ordered, crystalline material. Conversely, a broad, diffuse halo would suggest an amorphous or poorly crystalline nature.

The analysis of an XRD pattern for an this compound system would involve comparing the experimental diffraction data with reference patterns from crystallographic databases, such as those maintained by the International Centre for Diffraction Data (ICDD). youtube.com This comparison allows for unambiguous phase identification.

Below are interactive tables representing hypothetical but plausible XRD data for a crystalline sample of this compound, illustrating how such findings would be presented.

Table 1: Example XRD Peak Data for a Crystalline this compound Sample This table presents a representative set of diffraction peaks that could be observed for a crystalline phase of this compound. The 2θ positions, corresponding d-spacings, and Miller indices (hkl) are used to define the unit cell of the material.

2θ (Degrees)d-spacing (Å)Miller Indices (hkl)Relative Intensity (%)
10.58.42(100)100
12.86.91(110)45
18.24.87(111)60
21.14.21(200)85
25.73.46(220)30
30.42.94(311)25

Table 2: Calculated Lattice Parameters from XRD Data Based on the indexed peaks from Table 1, the unit cell parameters can be refined. This table shows an example of calculated lattice parameters for a hypothetical orthorhombic crystal system of this compound.

Lattice ParameterValue
a (Å)8.42
b (Å)9.77
c (Å)12.55
α (°)90
β (°)90
γ (°)90
Unit Cell Volume (ų)1030.6

The precise values in these tables are illustrative. However, they demonstrate the type of detailed structural information that is derived from the XRD analysis of a crystalline this compound system. The lattice parameters define the size and shape of the repeating unit cell, which is the fundamental building block of the crystal. sabanciuniv.edu Any shifts in the peak positions could indicate changes in these parameters, for example, due to thermal expansion or the incorporation of other molecules into the crystal lattice. arxiv.orghelmholtz-berlin.de

Interfacial Phenomena and Adhesion Science

Molecular Interactions at Aluminium/Poly(methyl methacrylate) Interfaces

The interaction between PMMA and an aluminium surface is not uniform across the polymer chain. Instead, it is characterized by specific interactions between the functional groups of the polymer and the metallic substrate. osti.gov Density functional theory (DFT) has been employed to study the interactions of PMMA oligomers with aluminium surfaces, revealing that the energetics of these segment-surface interactions are crucial for understanding the structure of the interface at a molecular level. osti.gov

The carbonyl group in PMMA has been identified as interacting strongly with the aluminium surface. osti.gov Theoretical calculations of the energetics of the interactions between PMMA oligomers and an aluminium surface show a complex energy hypersurface with multiple energy minima and barriers. osti.gov This intricate energy landscape is dependent on the orientation of the organic molecule and its internal degrees of freedom with respect to the surface. osti.gov The presence of these minima and barriers has significant implications for the architecture of long-chain polymer molecules at the interface. osti.gov

The interaction is not merely a strong physical adsorption; it also involves the influence of the organic molecules on the electronic properties of the metal surface. osti.gov Simple potentials are insufficient to accurately represent the enthalpic part of these interactions. osti.gov The specificity of these chemical interactions is a more critical factor than just the strength of the interaction itself. osti.gov

The strong interactions between PMMA segments and the aluminium surface have a profound effect on the conformational freedom of the polymer chains at the interface. The computed energy hypersurfaces indicate that the rotational conformational statistics of PMMA interacting with an aluminium surface are significantly different from those of PMMA in the bulk. osti.gov This is a direct consequence of the specific orientations and conformations being energetically favored at the surface.

A stochastic model for the dynamics of PMMA chains adsorbed on an aluminium surface has been developed to investigate the relevant length and time scales of these adsorbed polymers. osti.gov This model utilizes a coarse-grained representation of the polymer chain and stochastic dynamics governed by a master equation. osti.gov The transition probabilities in this equation are derived from the potential energy surface that describes the interactions of the PMMA segments with the aluminium surface, as determined by quantum mechanical calculations. osti.gov

These models show both qualitative similarities and quantitative differences between the dynamics of isotactic and syndiotactic PMMA adsorbed on aluminium. osti.gov The dynamics of adsorbed PMMA chains exhibit characteristics similar to glass-forming liquids, such as nonexponential relaxation and non-Arrhenius temperature dependences of relaxation times. osti.gov This glass-like behavior is attributed to the rugged energy surface and strong kinetic constraints at the interface. osti.gov

Development of Interface-Enhanced Composite Materials

A deep understanding of interfacial phenomena is the foundation for the rational design of advanced composite materials with superior properties. By engineering the interface between the polymer and the metal, it is possible to significantly enhance adhesion, mechanical performance, and corrosion resistance.

Improving the adhesion between a polymer coating and a metal substrate is a primary goal in the development of durable composite materials. For aluminium alloys, surface functionalization techniques have been developed to create strong, covalent bonds with polymer coatings. One such method involves a pseudotransesterification treatment using a methyl methacrylate (B99206) (MMA) monomer. nih.govresearchgate.net This process covalently bonds the MMA to the prehydroxylated metal surface, leaving a terminal double bond that promotes and directs the subsequent polymerization reaction. nih.govresearchgate.net This results in more compact and thicker PMMA coatings compared to those on untreated surfaces. nih.govresearchgate.net

The effectiveness of various surface treatments on improving the adhesion of aluminium films to PMMA has also been investigated. mdpi.com For instance, the deposition of a thin pre-layer of aluminium can protect the PMMA surface from radiation damage during subsequent deposition processes, thereby preventing the formation of a weak boundary layer and improving adhesion. mdpi.com The table below summarizes the effect of UV radiation on the wettability of a PMMA surface, which is a factor in adhesion.

Surface TreatmentWater Contact Angle (°)
Untreated PMMA78
PMMA after UV radiation65

Table 1: Effect of UV Radiation on the Water Contact Angle of a PMMA Surface. mdpi.com

In another approach, the addition of Mn-Al layered double hydroxide (B78521) (LDH) particles to an acrylate-based adhesive has been shown to significantly enhance adhesion to aluminium alloys. mdpi.com The improvement in adhesion is attributed to the compatibility of the LDH particles with the aluminium substrate, which contains a higher content of Mn and surface hydroxyl groups. mdpi.com

Hybrid organic-inorganic coatings, particularly those based on silanes, have emerged as a promising alternative to traditional chromate (B82759) conversion coatings for the corrosion protection of aluminium alloys. mdpi.com The interfacial chemistry in these coatings is crucial for their performance. Methacrylate-functionalized silanes, such as 3-(trimethoxysilyl)propyl methacrylate (MAPTMS), are often used as precursors in the synthesis of these hybrid sol-gel coatings. mdpi.com

When combined with precursors like tetraethyl orthosilicate (B98303) (TEOS) and methyl methacrylate (MMA), a polymer network is formed consisting of a PMMA organic component and a siloxane-based component. mdpi.com The silane (B1218182) molecules can form covalent Al-O-Si bonds with the anodized aluminium surface, leading to excellent adhesion. researchgate.net This strong interfacial bond, coupled with a dense, cross-linked polymer network, provides an effective barrier against corrosive species. mdpi.comresearchgate.net

Studies have compared the performance of hybrid coatings prepared with methyl methacrylate versus ethyl methacrylate. The results indicated that the coating with ethyl methacrylate exhibited better long-term barrier corrosion protection for an AA7075-T6 aluminium alloy. mdpi.com The table below presents a comparison of corrosion resistance for different silane coatings on an aluminum alloy.

Silane CoatingCorrosion Rate in Oxalic Acid (µm/day)Corrosion Rate in Sodium Chloride (µm/day)
FTS0.470.42
Bis1.120.12

Table 2: Corrosion rates of an aluminum alloy with different silane coatings in corrosive solutions. uakron.edu

The effectiveness of these silane coatings is dependent on creating a continuous and well-adhered layer on the aluminium surface. researchgate.net The condensation reactions between the silane compounds and the hydroxyl groups on the aluminium surface are fundamental to achieving the robust adhesion necessary for long-term corrosion protection. researchgate.net

Computational and Theoretical Investigations

Quantum Mechanical and Density Functional Theory (DFT) Studies of Interactions

Quantum mechanical and Density Functional Theory (DFT) are powerful computational tools for investigating the properties of materials at the microscopic level. DFT calculations have been employed to develop structure-relationship models for acrylates and methacrylates, considering factors such as the size and polarity of pendant groups and the length of the polymer chain. researchgate.net These theoretical approaches are instrumental in studying the reactions between radicals and monomers at the elementary level. researchgate.net

Various DFT functionals, including BMK, BB1K, MPW1B95, MPW1K, and MPWB1K, have been utilized to model the relative propagation kinetics of different monomers. ugent.be Among these, the MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) methodology has demonstrated the best qualitative agreement with experimental data. ugent.be The initiation and polymerization kinetics of methyl acrylate (B77674) and methyl methacrylate (B99206) have also been successfully reproduced using these methods. ugent.be

DFT has become a widely used computational tool in many areas of chemistry, including the study of metal complexes. rsc.org For reactions involving molecules on metal surfaces, the accuracy of DFT calculations can depend on the difference between the work function of the metal and the electron affinity of the molecule. nih.gov Generally, DFT at the generalized gradient approximation (GGA) level tends to be more accurate when this difference is greater than approximately 7 eV. nih.gov In cases where GGA-DFT is insufficient, hybrid functionals with long-range screening can provide a more accurate description of the metal. nih.gov

The interaction between polyolefins and aluminum laminated film interfaces has been studied using both experimental methods and DFT. researchgate.net These studies have shown that the introduction of polar groups can significantly enhance the interfacial bond strength. researchgate.net For instance, grafting oxygen-containing polar groups like acrylic acid and glycidyl (B131873) methacrylate onto propylene-based elastomers has been found to improve the bond strength with aluminum. researchgate.net

Stochastic Models for Polymer Chain Dynamics on Aluminium Surfaces

Stochastic models are essential for simulating the complex dynamics of polymer chains, particularly in confined environments such as on a metal surface. These models, often implemented through Monte Carlo simulations, can capture the main features of polymer dynamics despite being inherently non-dynamic methods. frontiersin.org Monte Carlo simulations have been successfully used to study athermal homopolymer solutions confined between parallel, non-absorbing surfaces. frontiersin.org

To overcome the computational burden of simulating every neighboring polymer chain in large-scale systems, stochastic models have been developed. researchgate.net These models simulate the polymer network dynamics as bead-spring chains within approximated constraints. researchgate.net This approach is particularly useful for analyzing the dynamic behavior of single, isolated polymer chains. researchgate.net

A key aspect of these simulations is the use of various Monte Carlo moves to efficiently explore the conformational space of the polymer chains. frontiersin.org For both linear and branched polymers, the most effective moves for relaxation have been found to be the rotate strand (pivot) and rotate branch moves, as they can induce significant changes in the conformation of long strands and branches. frontiersin.org

Development of Empirical Force-Fields for Molecular Simulations

The accuracy of molecular dynamics (MD) simulations is heavily dependent on the quality of the molecular-mechanics force fields used to describe the interactions between atoms. acs.org A force field comprises the functional form of the potential energy and the corresponding parameter sets. wikipedia.org The development of these parameters, known as parametrization, is crucial for the reliability of the force field. wikipedia.org

Traditionally, force field development has focused on organic molecules and biological macromolecules. acs.org However, there is a growing need for accurate force fields for metal-containing molecules. acs.org The development of force fields for specific metal-organic frameworks (MOFs) is often computationally intensive, conventionally relying on quantum chemical simulations. acs.org To reduce these computational costs, methodologies have been devised to derive force field parameters from smaller, polymorphic structures, with the assumption that these parameters will be transferable to the larger, chemically identical structure. acs.org

Several approaches exist for parameterizing nonbonded force fields for metal ions, primarily based on reproducing experimental thermodynamic and structural data. nih.gov A novel statistical procedure has been developed to optimize these parameters by minimizing deviations from ab initio forces and energies calculated for model systems. nih.gov This method combines linear ridge regression, cross-validation techniques, and a differential evolution algorithm, allowing for the optimization of both linear and nonlinear parameters. nih.gov

Automated tools have also been developed to streamline the process of generating force field parameters for metal-containing molecules. acs.org These tools can take the Cartesian Hessian matrix, geometry file, and atomic charges from quantum chemistry calculations as input to produce reliable force field parameters. acs.org

Kinetic Modeling of Polymerization Processes

Kinetic modeling is a crucial tool for understanding and optimizing polymerization processes. The free-radical bulk polymerization of many monomers, including methacrylates, is often characterized by autoacceleration, a phenomenon where the rate of polymerization increases suddenly. researchgate.net Various mathematical models have been developed to describe this behavior. researchgate.net One successful model describes the monomer conversion as a combination of two processes: one following classical radical polymerization theory and another accounting for the autoacceleration phase. researchgate.net

Kinetic Monte Carlo (kMC) simulations provide detailed insights into the microstructure of polymers, including molar mass distributions, branching levels, copolymer composition, and conversion-time data. tu-clausthal.de The open-source simulator mcPolymer, based on the Monte Carlo technique, is a versatile tool for modeling different types of polymerizations, particularly radical polymerizations. tu-clausthal.de A kMC model for acrylate radical polymerization can involve over 40 elementary reactions running in parallel. tu-clausthal.de

Computer simulations using software like PREDICI are also employed to model polymerization kinetics. cmu.edu These simulations can account for various reactions, including the reversible dissociation of macroinitiators, propagation by monomer addition, recombination, and irreversible self-termination. cmu.edu They are valuable for verifying assumptions made in simpler kinetic models, such as the pseudo-stationary state assumption. cmu.edu

The kinetics of radical polymerization for acrylic and methacrylic monomers have been extensively reviewed. acs.org These reviews cover the impact of impurities in biobased monomers and the necessary separation steps. acs.org Additionally, kinetic models for copolymerization often need to account for factors like depropagation, especially in methacrylate systems. acs.org

Simulation of Material Response under External Stimuli

Computational modeling is an indispensable tool for understanding the complex phenomena that occur during laser-material interactions, especially when the material is driven far from electronic, thermal, and mechanical equilibrium. compmat.org These models help in predicting the outcomes of laser processing and optimizing the process parameters. compmat.orgcomsol.com

Several computational methods are employed to simulate laser-material interactions. The two-temperature model (TTM) is based on the premise that laser energy is initially absorbed by electrons, which then transfer this energy to the lattice. compmat.org This is described by two coupled heat flow equations for the electrons and the lattice. compmat.org

For modeling the absorption of laser light within a material, the Beer-Lambert law is often used, particularly when the heated object and the laser spot size are much larger than the wavelength of the light. comsol.com This approach requires knowledge of the material's absorption coefficient and surface reflection, both of which can be temperature-dependent. comsol.com

Finite element analysis software, such as COMSOL Multiphysics®, is widely used to build models that predict the topography produced by laser texturing. comsol.combiojournals.us These models can simulate the temperature distribution using a Gaussian energy distribution for the laser and account for material ablation using a deformed geometry option. comsol.com The simulation of laser-material interactions on a silicon wafer, for example, would consider factors like absorption, scattering, and thermal diffusion to accurately predict the temperature distribution. biojournals.us

The choice of modeling approach also depends on the scale of the interaction relative to the laser wavelength. comsol.com If the features of the material are comparable to the wavelength, a full-wave electromagnetic model, such as those available in the Wave Optics and RF Modules of COMSOL, is necessary to solve Maxwell's equations. comsol.com

High surface roughness can be detrimental to the performance of microfluidic devices by impeding fluid flow. researchgate.net Therefore, modeling and optimizing surface roughness in laser fabrication processes is of significant interest. Response surface methodology has been employed to investigate the effects of laser power, speed, and pulse rate on the surface roughness of microchannels fabricated on polymethyl methacrylate (PMMA) coated with a thin layer of aluminum. researchgate.net

In a study involving CO2 laser fabrication of microchannels on PMMA coated with a 500 nm layer of 99.95% pure aluminum, power was identified as the most significant factor affecting surface roughness, followed by speed and pulse rate. researchgate.netasme.org The adaptive neuro-fuzzy inference system (ANFIS) has also been used to model surface roughness in this context. asme.org The inputs to the ANFIS model were speed (10, 15, and 20 mm/s), power (1.5, 3.0, and 4.5 W), and pulse rate (800, 900, and 1000 pulses per inch), with surface roughness as the output. asme.org

The accuracy of such models is evaluated using metrics like mean relative error (MRE), mean absolute error (MAE), and the correlation coefficient (R). researchgate.netasme.org For the ANFIS model, these values were found to be 0.257, 0.899, and 0.9957, respectively, indicating a high degree of accuracy in predicting the average surface roughness. researchgate.netasme.org

The evolution of surface roughness with laser power density and laser beam movement velocity has also been investigated. rsc.org During laser ablation, as the incident laser energy increases, the temperature rises, and the influence of pyrolytic polymerization increases. rsc.org At a laser power density of 23.3 W mm⁻², the surface of the resulting holes was relatively smooth. rsc.org

Research Applications in Advanced Materials Development

Metal-Organic Framework (MOF) Analogs and Coordination Polymers

Metal-organic frameworks (MOFs) are a class of porous materials consisting of metal ions or clusters connected by organic ligands. While classic MOFs are often crystalline structures, the principles of metal-ligand coordination are also applied to create amorphous coordination polymers with unique properties. Aluminum, in coordination with methacrylate (B99206) ligands, is a subject of research in this area for creating materials with specific thermal and mechanical characteristics.

The synthesis of methacrylate-metal complexes, including those with aluminum, typically involves the reaction of a metal salt with methacrylic acid or one of its salts. The resulting structures are often complex polymers where the methacrylate ligand can coordinate to the metal center in various ways, such as monodentate, bidentate bridging, or chelating.

Spectroscopic techniques are crucial for characterizing these complexes. For instance, in studies of related chromium(III) methacrylate, Fourier transform infrared spectroscopy (FTIR) has been employed to understand the coordination environment of the metal ion. The shifts in the characteristic vibrational frequencies of the carboxylate group in methacrylate upon coordination to the metal center provide insight into the bonding nature. While detailed structural characterization of a simple, discrete aluminum methacrylate molecule is not extensively reported in the literature, research on hybrid materials provides valuable information. For example, in the synthesis of 2-hydroxyethyl methacrylate/aluminum-phosphate hybrid materials, multinuclear solid-state NMR and infrared spectroscopies have revealed a high degree of polymerization with inorganic Aly(PO4)x-like fragments acting as cross-linkers. researchgate.net This indicates a complex, interconnected network rather than a simple salt structure.

The following table summarizes the key spectroscopic features observed in the characterization of methacrylate-metal complexes, which are analogous to what would be expected for aluminum methacrylate.

Table 1: Spectroscopic Characterization of Methacrylate-Metal Complexes

Spectroscopic Technique Observed Feature Interpretation
FTIR Shift in carboxylate (COO-) stretching frequencies Indicates coordination of the methacrylate ligand to the metal center.
Solid-State NMR Broadening of signals Suggests the formation of a polymeric or amorphous network.

In the context of polymeric adhesives, particularly acrylic-based formulations, metal chelates play a significant role as crosslinking agents. This crosslinking is crucial for enhancing the mechanical properties, thermal stability, and chemical resistance of the adhesive. thepharmajournal.com The mechanism of crosslinking via metal chelation involves the formation of coordination bonds between the metal ion and functional groups on the polymer chains, such as carboxyl groups. thepharmajournal.com

Aluminum chelates, including those that could be formed in situ from aluminum methacrylate, are effective crosslinkers. The crosslinking process can proceed through several mechanisms:

Coordination Bond Formation: The aluminum ion can form coordination bonds with electron-donating groups present in the polymer backbone. In acrylic adhesives, these are typically the oxygen atoms of the carboxyl groups.

Ionic Crosslinking: Charged groups on the polymer can interact with the aluminum ions to form ionic bonds, contributing to the three-dimensional network. thepharmajournal.com

Chelation: Polymer chains with multiple functional groups in close proximity can "wrap around" and bind to a single aluminum ion in a pincer-like fashion, forming a stable chelate complex. thepharmajournal.com

The extent and nature of this crosslinking are influenced by several factors, including the concentration of the metal chelate, the density of functional groups on the polymer, and the curing conditions (e.g., temperature and time). thepharmajournal.com For instance, in pressure-sensitive adhesives (PSAs), the addition of metal chelates like aluminum acetylacetonate (B107027) leads to an increase in shear resistance, a key property for many adhesive applications.

Nanocomposites and Hybrid Materials

The incorporation of aluminum-containing compounds, including nanoparticles and oxides, into polymeric matrices is a significant area of research for developing advanced nanocomposites and hybrid materials with enhanced properties.

The dispersion of aluminum nanoparticles (Al NPs) into polymeric matrices, such as polymethyl methacrylate (PMMA), can lead to materials with improved mechanical, thermal, and optical properties. acs.org Research has shown that the addition of Al NPs to a PMMA matrix can significantly increase the strain-to-failure of the material, imparting ductility to an otherwise brittle polymer.

One of the challenges in this area is achieving a uniform dispersion of the nanoparticles, as they have a strong tendency to agglomerate. Surface modification of the Al NPs is often necessary to improve their compatibility with the polymer matrix.

The table below presents a summary of the effects of incorporating aluminum nanoparticles into a PMMA matrix.

Table 2: Properties of Aluminum Nanoparticle/PMMA Composites

Property Observation Potential Application
Mechanical Strength Increased tensile strength and ductility. Structural components with improved toughness.
Thermal Stability Enhanced thermal stability compared to pure PMMA. High-temperature applications.

To overcome the issue of agglomeration of aluminum oxide (Al₂O₃) particles in polymeric composites, researchers have developed methods to coat the particles with a polymer layer. This coating enhances the compatibility between the inorganic filler and the organic matrix, leading to improved dispersion and, consequently, better material properties.

One common method for coating Al₂O₃ particles is in situ emulsion polymerization, where a monomer, such as methyl methacrylate (MMA), is polymerized in the presence of the nanoparticles. researchgate.net This process results in a core-shell structure with an Al₂O₃ core and a PMMA shell. Studies have shown that these PMMA-coated Al₂O₃ particles exhibit significantly improved dispersibility in organic solvents and polymer matrices compared to their uncoated counterparts. researchgate.net This enhanced dispersion leads to composites with improved thermal stability and more uniform mechanical properties.

Form-stable phase change materials (PCMs) are materials that can store and release large amounts of thermal energy at a nearly constant temperature during their phase transition. They are of great interest for thermal energy storage applications. However, many organic PCMs, such as paraffin (B1166041), suffer from low thermal conductivity.

To address this, researchers have incorporated thermally conductive fillers into PCM matrices. Aluminum nitride (AlN) is a promising candidate due to its high thermal conductivity. In one study, a high-conductivity, form-stable PCM was prepared by blending polyethylene (B3416737) glycol (as the PCM), silica (B1680970) gel (as the supporting material), and β-Aluminum nitride powder. researchgate.net The results showed a significant increase in the thermal conductivity of the composite with increasing AlN content. researchgate.net

While this particular study did not use PMMA as the matrix, other research has explored the use of PMMA to encapsulate PCMs like paraffin to create form-stable blends. researchgate.net The combination of a PMMA matrix with AlN as a thermally conductive filler is a promising avenue for the development of high-performance, form-stable PCMs for thermal management applications.

The following table summarizes the thermal properties of a composite PCM with varying amounts of β-Aluminum nitride.

Table 3: Thermal Conductivity of Composite PCMs with β-Aluminum Nitride

Mass Ratio of β-AlN (%) Thermal Conductivity (W·m⁻¹·K⁻¹)
5 0.3847

Data sourced from a study on polyethylene glycol/silica gel/β-Aluminum nitride composites. researchgate.net

Coatings and Surface Modification for Specific Functionalities

Methacrylate polymers are widely used to modify the surface properties of aluminium alloys, offering functionalities that range from preventing biofilm formation to inhibiting corrosion.

Biofilm formation on metallic surfaces can lead to corrosion and contamination. To address this, researchers have developed antibiofilm coatings for aluminium alloys using poly(methyl methacrylate) (PMMA) modified with antimicrobial agents.

One successful approach involves an experimental protocol to improve the adhesion of a PMMA coating containing silver nanoparticles (AgNps) to an AA2024 aluminium alloy. mdpi.com The process begins with functionalizing the alloy surface through a pseudotransesterification treatment with a methyl methacrylate (MMA) monomer. researchgate.netuchile.cl This step creates a covalent bond with the surface, leaving a terminal double bond that promotes and directs the subsequent polymerization. researchgate.net The in situ polymerization of the MMA monomer in the presence of AgNps results in a thicker, more compact, and smoother PMMA-Ag coating compared to methods without the initial surface functionalization. mdpi.comresearchgate.net

This dual-function coating not only provides the anticorrosive benefits of PMMA but also leverages the antimicrobial properties of the embedded silver nanoparticles to inhibit biofilm formation. mdpi.com Research findings indicate that the resulting coating demonstrates excellent performance against P. aeruginosa. The formation of exopolymer subunits, a key component of biofilms, was found to be 99.99% lower on the PMMA-Ag coated alloy compared to both uncoated alloy and alloy coated with unmodified PMMA. researchgate.net

Table 1: Performance of PMMA-Ag Antibiofilm Coating on AA2024 Aluminium Alloy

Feature Observation Outcome
Surface Treatment Pseudotransesterification with MMA monomer Enhances coating adhesion and compactness. researchgate.net
Coating Composition Poly(methyl methacrylate) with embedded silver nanoparticles (PMMA-Ag) Provides both anticorrosive and antibiofilm properties. mdpi.com
Antibiofilm Efficacy Evaluated against P. aeruginosa 99.99% reduction in exopolymer formation. researchgate.net

| Corrosion Resistance | Potentiodynamic polarization measurements in 0.1-M NaCl | Good anticorrosive properties confirmed. researchgate.net |

Hybrid organic-inorganic coatings are a focal point of research for replacing toxic chromate-based corrosion inhibitors for aluminium alloys. researchgate.net Silane-based hybrid coatings, in particular, have been widely studied for their strong adhesion to aluminium substrates and effective corrosion protection. researchgate.netjatm.com.br

These coatings are often created using a sol-gel process involving a blend of inorganic and organic precursors. For instance, hybrid films have been prepared using Tetraethyl orthosilicate (B98303) (TEOS) as the inorganic component and various organic precursors, including methacrylate-functionalized silanes like 3-(trimethoxysilyl)propyl methacrylate (TMSPM) or polymers such as poly(methyl methacrylate) (PMMA). tci-thaijo.orgresearchgate.net The resulting hybrid network provides a robust barrier against corrosive elements.

Research on AA2024-T3 alloys has shown that hybrid coatings are more efficient at corrosion protection than purely inorganic ones. researchgate.net Specifically, a hybrid coating of TEOS and TMSPM demonstrated a less negative corrosion potential and lower current density, indicating a reduced tendency for the substrate to corrode. researchgate.net Similarly, studies on A5083 aluminium alloy coated with a hybrid film of TEOS, Octyltriethoxysilane (OTES), and PMMA showed significantly improved corrosion resistance. The corrosion rate was found to decrease as the amount of PMMA in the film increased, with a 40% PMMA formulation yielding the best performance. tci-thaijo.org

Table 2: Corrosion Rate of Hybrid Coatings on A5083 Aluminium Alloy

PMMA Content (% v/v) Corrosion Rate (mm/year x 10⁻³)
0% 0.78
10% 0.70
20% 0.53
30% 0.46
40% 0.37

Data sourced from research on TEOS/OTES hybrid films. tci-thaijo.org

Rheological Modifiers and Viscosity Index Improvers

Polymethacrylates (PMAs) are a versatile class of polymers widely employed as rheological modifiers, specifically as viscosity index improvers (VIIs) in lubricating oils. functionalproducts.comcnlubricantadditive.com A viscosity index improver is a polymer additive that mitigates the thinning of oil at high temperatures by expanding, thereby ensuring a more stable and consistent viscosity across a wide operational range. chempoint.com This action is crucial for protecting equipment from wear and damage. chempoint.com

PMA-based VIIs are valued for their high shear stability and excellent low-temperature performance, making them suitable for demanding applications such as gear oils, hydraulic fluids, and engine oils. functionalproducts.comcnlubricantadditive.comchempoint.com The chemistry of these polymers allows for the formulation of multigrade oils that can perform reliably in both low and high-temperature environments, eliminating the need for seasonal oil changes. chempoint.com Some PMA formulations also function as pour point depressants, further enhancing the low-temperature fluidity of the lubricant. cnlubricantadditive.com The molecular weight of the polymer is a key factor; higher molecular weight PMAs offer better thickening efficiency but are more susceptible to mechanical shear, requiring a balance to be struck based on the specific application. chempoint.com

Structural Adhesives for Aluminium Substrates

Methyl methacrylate (MMA) adhesives are two-component, high-performance structural adhesives renowned for their ability to bond a wide variety of substrates, including metals like aluminium, plastics, and composites. ifscos.com These adhesives cure at room temperature and provide strong, durable bonds characterized by high shear, peel, and impact resistance. ifscos.com

A key advantage of MMA adhesives is that they require minimal surface preparation and can tolerate slightly oily or uneven surfaces, which streamlines the bonding process. ifscos.com They are formulated to offer a range of cure times, from rapid-setting versions for high-speed production to those with longer working times for complex assemblies. ifscos.comadhesivetech.co.nz Research into methacrylate/epoxy based adhesive formulations for non-treated aluminium panels has shown that formulations containing elastomers in the methacrylate component exhibit the highest shear strengths. researchgate.net

Different formulations are available to meet specific performance requirements, such as working time, fixture time, and temperature resistance.

Table 3: Comparison of Different Methacrylate Structural Adhesives for Aluminium

Adhesive Series Mix Ratio Working Time (minutes) Fixture Time (minutes) Key Features
MMA-AT300 1:1 3 - 6 10 - 15 Fast curing for high-speed production. adhesivetech.co.nz
MMA-AT310 1:1 8 - 12 18 - 25 Medium work life for general applications. adhesivetech.co.nz
MMA 560 1:1 50 - 65 140 - 180 Extended working time for large or complex assemblies. infinitybond.com

| MMA-AT425 | 10:1 | 18 - 28 | 50 - 70 | High strength with a 10:1 mix ratio. adhesivetech.co.nz |

Microchannel Fabrication on Aluminium-Coated Polymers

In the field of microfluidics, poly(methyl methacrylate) (PMMA) is a commonly used material for fabricating microdevices due to its cost-effectiveness and ease of processing with techniques like CO2 laser ablation. researchgate.net However, direct laser ablation on PMMA can result in defects such as a large heat-affected zone (HAZ) and high surface roughness.

A novel fabrication technique involves coating the PMMA substrate with a thin layer of aluminium (e.g., 1 µm) before laser engraving. researchgate.net The aluminium layer helps to produce better quality microchannels. After the laser cutting process, the residual aluminium coating is removed using an etchant. researchgate.net

Comparative studies show that this pre-coating method significantly improves the dimensional accuracy and quality of the microchannels. For instance, at a laser power of 7.5 W and speed of 5 mm/s, the aspect ratio of the channel increased by 81.46% on the coated substrate, while the channel width, HAZ, and surface roughness were reduced by 54.64%, 32.36%, and 72.70% respectively, compared to an uncoated substrate under the same conditions. researchgate.net

Table 4: Effect of Aluminium Coating on Microchannel Fabrication in PMMA (at 7.5 W Power, 5 mm/s Speed)

Parameter Uncoated PMMA Aluminium-Coated PMMA Improvement
Microchannel Depth (µm) 998.40 780.33 21.84% Reduction
Microchannel Width (µm) 2101.44 953.11 54.64% Reduction
Heat-Affected Zone (HAZ) (µm) 227.42 153.84 32.36% Reduction
Surface Roughness (Ra) (µm) 10.77 2.94 72.70% Reduction
Aspect Ratio 0.475 0.819 81.46% Increase

Data derived from research on CO2 laser fabrication. researchgate.net

Degradation and Stability Studies of Aluminium Methacrylate Containing Materials

Thermal and Thermo-Oxidative Degradation Mechanisms

The inclusion of aluminum compounds into a methacrylate (B99206) polymer matrix can significantly alter its thermal and thermo-oxidative degradation behavior. The nature of the aluminum compound and its interaction with the polymer play a crucial role in these mechanisms.

The presence of aluminum compounds in a poly(methyl methacrylate) (PMMA) matrix can either stabilize or destabilize the polymer, depending on the specific compound and the environmental conditions. For instance, the addition of aluminum nitride (AlN) and aluminum oxide (Al2O3) to PMMA has been shown to decrease the activation energy of thermal degradation in a nitrogen atmosphere, suggesting a destabilizing effect under these conditions.

Conversely, studies on blends of methacrylate copolymers with aluminum isopropoxide have indicated a stabilizing effect at higher temperatures. This stabilization is attributed to chemical interactions between the additive and the copolymer, and the formation of aluminum oxide which can act as a heat sink. Similarly, layered copper hydroxy methacrylate has been shown to significantly increase the thermal stability of PMMA, with a notable increase in the temperature at which 50% of the polymer mass is lost.

Table 1: Influence of Aluminum Compounds on the Thermal Stability of Methacrylate Polymers

Polymer MatrixAluminum CompoundEffect on Thermal StabilityKey Findings
PMMAAluminum Nitride (AlN)DestabilizationLowered activation energy for thermal degradation.
PMMAAluminum Oxide (Al2O3)DestabilizationLowered activation energy for thermal degradation.
Allyl methacrylate–methyl methacrylate copolymerAluminum isopropoxideStabilizationChemical interaction and heat sink effect of Al2O3.
PMMALayered Copper Hydroxy MethacrylateStabilizationIncreased T50 (temperature of 50% mass loss).

The kinetics of the thermal decomposition of methacrylate-based materials are significantly influenced by the presence of aluminum compounds. For pure PMMA, the thermal decomposition in an inert atmosphere is primarily a first-order reaction. However, the addition of aluminum compounds can alter the reaction mechanism and the activation energy. For example, in a nitrogen atmosphere, the activation energy for the degradation of pure PMMA was found to be 129.4 kJ/mol, while for PMMA/AlN and PMMA/Al2O3 composites, the activation energies were lower, at 119.5 kJ/mol and 118.2 kJ/mol, respectively.

In a thermo-oxidative environment, the degradation kinetics are different. The activation energy for the random scission initiation in PMMA is significantly lower in the presence of air (64 kJ/mol) compared to a nitrogen atmosphere (233 kJ/mol), indicating that oxidation accelerates the degradation process.

Analysis of the volatile products formed during the thermal degradation of methacrylate copolymers blended with aluminum isopropoxide has identified the formation of additional products compared to the pure copolymer. These include isopropanol, phenol, methacrylic acid, ethyl benzene, and benzene, which are attributed to the decomposition of the aluminum-containing additive and its interaction with the polymer. The primary volatile product from the degradation of the methacrylate polymer itself is the corresponding monomer.

Table 2: Volatile Products from Thermal Degradation of Phenyl Methacrylate-Styrene Copolymers with Aluminum Isopropoxide

ProductFormation Attributed to
IsopropanolDecomposition of aluminum isopropoxide
PhenolInteraction between additive and polymer
Methacrylic AcidInteraction between additive and polymer
Ethyl BenzeneInteraction between additive and polymer
BenzeneInteraction between additive and polymer
Phenyl MethacrylateDepolymerization of copolymer
StyreneDepolymerization of copolymer

Photodegradation of Poly(methyl methacrylate) Capping Aluminium Nanoparticles

The exposure of PMMA to ultraviolet (UV) radiation can lead to photodegradation, primarily through main-chain scission, which results in a decrease in the material's mechanical properties. When PMMA is used as a capping agent for aluminum nanoparticles, its photodegradation can be influenced by the presence of the aluminum core.

UV irradiation of PMMA-capped aluminum nanoparticles leads to the partial decomposition of the PMMA layer. This degradation exposes the underlying reactive aluminum core to the surrounding environment. As a result, the reactivity of the aluminum nanoparticles, for instance, in hydrolytic hydrogen gas generation, is accelerated. Studies have shown that even a few hours of UV exposure can significantly increase the rate of hydrolysis of these nanocomposites in an alkaline solution. The photodegradation of the PMMA cap is a critical step in "activating" the aluminum nanoparticles for subsequent chemical reactions.

The mechanism of PMMA photodegradation involves the absorption of UV photons, leading to the breaking of the polymer's main chains. This process can create low molecular weight oxidized materials, which can alter the surface properties of the polymer.

Hydrolytic and Enzymatic Degradation of Methacrylate-Based Systems

The hydrolytic stability of methacrylate-based polymers is generally high, particularly for polymethacrylates compared to polyacrylates. However, the presence of certain functional groups or cross-linking agents can influence their susceptibility to hydrolysis. For instance, hydrogels based on chondroitin (B13769445) sulfate (B86663) methacrylate have been observed to degrade in physiological buffer solutions through hydrolysis of the methacrylate ester bonds. The rate of this degradation is dependent on the pH and the cross-linking density of the hydrogel.

Regarding enzymatic degradation, studies on pure poly(methyl methacrylate) have shown it to be resistant to degradation by several enzymes, including esterase, papain, trypsin, and chymotrypsin. The susceptibility of polymers to enzymatic degradation is highly dependent on the polymer's chemical structure and the presence of enzyme-specific cleavable bonds. While there is a lack of direct research on the enzymatic degradation of aluminum methacrylate, the inherent resistance of the PMMA backbone to many common enzymes suggests that significant enzymatic degradation would be unlikely unless specific enzyme-labile linkages are incorporated into the polymer structure.

Radiation-Induced Degradation (e.g., Gamma Irradiation Effects)

Exposure to high-energy radiation, such as gamma rays, can induce significant changes in the chemical structure and physical properties of polymers, including those based on methacrylates. The primary effects of gamma irradiation on polymers are chain scission (degradation) and cross-linking. For PMMA, chain scission is the dominant process upon gamma irradiation.

Studies on PMMA in contact with aluminum cladding under gamma irradiation have shown that at high radiation doses, the PMMA undergoes embrittlement, followed by softening and degradation. This degradation can lead to the adhesion of the polymer to the aluminum surface. The extent of degradation is dependent on the total absorbed dose.

Q & A

Q. What are the established synthesis protocols for aluminium methacrylate, and how do reaction conditions influence product purity?

this compound is typically synthesized via the reaction of methacrylic acid with aluminium precursors (e.g., aluminium hydroxide or alkoxides). Key parameters include pH control (to prevent premature polymerization), temperature (60–80°C for optimal esterification), and stoichiometric ratios (3:1 molar ratio of methacrylic acid to aluminium to ensure complete coordination) . Solvent choice (e.g., aqueous or non-polar media) affects crystallinity and solubility. Post-synthesis purification via vacuum distillation or recrystallization is critical to remove unreacted monomers, which can interfere with polymerization .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • FTIR : Confirm methacrylate coordination via C=O stretching (~1630–1680 cm⁻¹) and Al–O bonding (~500–600 cm⁻¹).
  • NMR : ¹H NMR in deuterated solvents (e.g., DMSO-d₆) identifies vinyl protons (δ 5.5–6.5 ppm) and methyl groups (δ 1.8–2.1 ppm).
  • GPC/SEC : Measures molecular weight distribution; use THF as eluent for solubility .
  • XPS : Validates surface composition, particularly aluminium oxidation state (Al³⁺ binding energy ~74–75 eV) .

Q. How does this compound’s thermal stability impact its use in polymer composites?

Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C, with residual alumina (Al₂O₃) above 600°C. Differential scanning calorimetry (DSC) shows a glass transition temperature (Tg) of ~35°C, influenced by crosslinking density. These properties necessitate controlled curing temperatures (<150°C) to avoid premature degradation in composite fabrication .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported mechanical properties of this compound-based composites?

Discrepancies in elastic modulus (MOE) and fracture toughness often stem from variable filler dispersion and interfacial bonding. To address this:

  • Surface Modification : Use silane coupling agents (e.g., 0.5–2.0 wt% amino-functional silanes) to enhance adhesion between this compound and polymer matrices .
  • Dispersion Analysis : Combine SEM/EDS with rheological studies to assess filler homogeneity.
  • Controlled Polymerization : Adjust initiator concentration (e.g., AIBN at 0.1–1.0 wt%) to regulate crosslinking density and mitigate brittleness .

Q. How can computational modeling guide the design of this compound copolymers for specific applications?

Molecular dynamics (MD) simulations predict chain mobility and crosslink formation, while density functional theory (DFT) calculates orbital interactions between aluminium and methacrylate ligands. For example:

  • Solvent Compatibility : Simulate Hansen solubility parameters to optimize solvent selection.
  • Mechanical Behavior : Use finite element analysis (FEA) to model stress-strain responses under varying filler loadings (10–30 wt%) .

Q. What methodologies validate the environmental stability of this compound in long-term studies?

  • Accelerated Aging : Expose samples to UV radiation (340 nm, 0.7 W/m²) and humidity (85% RH) for 1,000+ hours, monitoring carbonyl index (FTIR) and tensile strength retention.
  • Leachate Analysis : Use ICP-OES to quantify aluminium ion release in aqueous environments (pH 4–10) .

Methodological Considerations

Q. How should researchers design experiments to assess this compound’s role in hybrid nanocomposites?

  • DoE (Design of Experiment) : Apply a factorial design to variables like monomer ratio, curing time, and filler content.
  • Control Groups : Compare with unmodified polymers and commercial additives (e.g., alumina nanoparticles).
  • Data Validation : Use ANOVA to statistically distinguish significant effects (p < 0.05) and report confidence intervals .

Q. What are the best practices for replicating literature-reported synthesis protocols?

  • Critical Parameter Logging : Document exact pH, stirring rates, and drying conditions.
  • Batch-to-Batch Consistency : Perform XRD and FTIR on multiple batches to confirm reproducibility.
  • Negative Controls : Include reactions without catalysts or initiators to identify side products .

Data Interpretation and Reporting

Q. How to address discrepancies between theoretical and experimental molecular weights in this compound polymers?

Discrepancies often arise from chain-transfer reactions or incomplete initiation. Mitigation steps:

  • Kinetic Studies : Monitor conversion rates via inline Raman spectroscopy.
  • End-Group Analysis : Use MALDI-TOF to identify termination pathways .

Q. What frameworks support ethical and rigorous data sharing in this compound research?

  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.
  • Supplementary Materials : Deposit raw spectra, chromatograms, and simulation inputs in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.